Scaffold Divergence from Formula-Matched Clinical Candidate BI 425809 (Iclepertin): Benzamide vs. Azabicyclo Core
The target compound (CAS 690249-68-4) and the clinical GlyT1 inhibitor iclepertin (BI 425809, CAS 1421936-85-7) share the identical molecular formula C20H18F6N2O5S (MW 512.42). However, CAS 690249-68-4 features a benzamide scaffold in which the morpholine-4-sulfonyl group is directly bonded to the 5-position of a 2-methoxybenzamide ring, whereas iclepertin is built on a chiral azabicyclo[3.1.0]hexane core with a distinct methylsulfonyl and trifluoromethylethoxy substitution pattern [1] [2]. The central amide connectivity differs fundamentally: the target compound uses a secondary benzamide linkage (Ar–C(=O)–NH–Ar), whereas iclepertin employs a tertiary methanone bridge. These topological differences are not interchangeable in any structure–activity relationship (SAR) context.
| Evidence Dimension | Molecular scaffold topology |
|---|---|
| Target Compound Data | Benzamide core with 2-methoxy-5-(morpholine-4-sulfonyl) substitution; secondary amide linkage; achiral |
| Comparator Or Baseline | Iclepertin (BI 425809): Azabicyclo[3.1.0]hexane core; tertiary methanone linkage; three defined stereocenters |
| Quantified Difference | Scaffold class: benzamide vs. azabicyclo-hexane methanone; zero vs. three chiral centers; fundamentally distinct connectivity despite identical molecular formula |
| Conditions | Structural analysis by IUPAC nomenclature, InChI comparison, and published patent/clinical literature |
Why This Matters
A formula-matched clinical comparator does not serve as a valid surrogate; procurement for GlyT1-related research requires the correct azabicyclo scaffold, whereas CAS 690249-68-4 suits benzamide-targeted screening applications.
- [1] DrugBank. Iclepertin (BI 425809). Accession Number: DB15685. IUPAC and structural data. View Source
- [2] KEGG DRUG Database. Iclepertin (JAN/USAN/INN). Entry D11937. Molecular Formula: C20H18F6N2O5S. View Source
